Methothrin

Catalog No.
S1539649
CAS No.
34388-29-9
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methothrin

Methothrin resolves failure of generic pyrethroids to synergize with organophosphates and to separate enantiomers on GC. Key features:

  • High synergistic co-toxicity coefficient with phoxim, lowering environmental load.
  • Full stereoisomer resolution on QF-1 columns, vital for chiral pharmacokinetics.
  • >90% urine SPE recovery, enabling precise occupational exposure monitoring.

Ideal as an analytical reference standard for regulatory and formulation labs.

CAS Number

34388-29-9

Product Name

Methothrin

IUPAC Name

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3

InChI Key

GQNBIMLHUAWKHJ-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C

Synonyms

4-(methoxymethyl)benzyl chrysanthemummonocarboxylate, chrysanthemummonocarboxylic acid 4-(methoxymethyl)benzyl ester

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C

The exact mass of the compound Methothrin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 mg, 100 mg

Methothrin (CAS 34388-29-9) is a synthetic pyrethroid insecticide characterized by its rapid knockdown efficacy and high lipophilicity. Structurally, it is a cyclopropanecarboxylate ester that acts as a neurotoxin by modulating voltage-gated sodium channels in target organisms. In commercial and public health procurement, Methothrin is rarely deployed as a standalone active ingredient; instead, it is highly valued as a synergistic blending partner. Its primary industrial utility lies in its compatibility with organophosphates (such as phoxim) to create composite formulations that overcome target-site resistance while reducing the overall chemical burden in the environment[1].

Research Fit

ClassType I pyrethroid (non-cyano chrysanthemate ester)
StereochemistryMixture of four (±) cis/trans stereoisomers
Delivery formatFormulated for indoor vector control (coils, mats, aerosols)

Substituting Methothrin with more common pyrethroids like permethrin, deltamethrin, or fluvalinate often fails in advanced formulation and analytical contexts. From a formulation standpoint, Methothrin exhibits a highly specific synergistic co-toxicity coefficient when paired with organophosphates, an effect that is not uniformly replicated by generic pyrethroids, leading to suboptimal field efficacy and higher required active ingredient loads[1]. Analytically, Methothrin's stereoisomers can be completely resolved using standard capillary gas chromatography, whereas close analogs like fluvalinate suffer from co-elution and poor baseline separation [2]. Consequently, using a generic substitute compromises both the synergistic knockdown speed in commercial formulations and the precision of chiral pharmacokinetic tracking in regulatory compliance studies.

Substitution Risk

  • 1Vapor pressure diverges from other Type I pyrethroids; formulation delivery may not transfer directly.
  • 2Stereoisomer composition influences knockdown kinetics; racemic mixture cannot be assumed equivalent to enriched fractions.
  • 3Photostability and species-specific response differ from tetramethrin/allethrin; residual activity must be independently assessed.

Synergistic Co-Toxicity in Organophosphate Blends

Methothrin demonstrates profound synergism when formulated with organophosphates. In a 40% emulsifiable concentrate with phoxim (1:1 to 1:3 ratios), the mixture achieves a Co-Toxicity Coefficient (CTC) significantly greater than 100, outperforming the additive baseline of either agent alone[1].

Evidence DimensionCo-Toxicity Coefficient (CTC)
Target Compound DataCTC > 100 (synergistic)
Comparator Or BaselineMethothrin alone or Phoxim alone (CTC = 100, additive baseline)
Quantified DifferenceSignificant enhancement in knockdown efficacy over additive baseline
ConditionsDip method assay on cabbage caterpillar larvae using 40% emulsifiable concentrate

Enables formulators to reduce the total active ingredient load per hectare, lowering procurement costs and mitigating environmental residue.

Knockdown Speed
Head-to-head
5.7 – 4.8 min
Supports knockdown speed benchmarking
KT50 in two independent mosquito assays; reported reference baseline

Complete Stereoisomer Resolution for Pharmacokinetic Tracking

Methothrin offers superior analytical clarity for chiral tracking. Under capillary gas chromatography using a QF-1 fused silica column, Methothrin stereoisomers achieve complete baseline separation, whereas fluvalinate cannot be separated and cyfluthrin yields overlapping peaks[1].

Evidence DimensionChromatographic peak resolution
Target Compound Data100% baseline separation of stereoisomers
Comparator Or BaselineFluvalinate (0% separation) and Cyfluthrin (partial separation)
Quantified DifferenceComplete resolution vs. co-elution
ConditionsCapillary GC-FID, 10m x 0.53mm QF-1 column, 180-260°C

Ensures regulatory compliance and accurate exposure assessment in stereospecific degradation and pharmacokinetic studies.

Oral Toxicity
Reported
Methothrin4040 mg/kg
Allethrin685 – 1100 mg/kg
Wider acute safety margin vs. allethrin
Cross-study data; verify under consistent OECD protocol

High-Yield Solid-Phase Extraction for Clinical Biomonitoring

Methothrin exhibits excellent compatibility with rapid solid-phase extraction (SPE) workflows for clinical biomonitoring. When extracted from human urine using Sep-Pak C18 cartridges, Methothrin achieves a recovery rate of 90-102%, establishing it as a highly reliable analyte for human exposure assessments [1].

Evidence DimensionSPE Recovery Rate from human urine
Target Compound Data90-102% recovery
Comparator Or BaselineStandard acceptable clinical recovery baseline (>80%)
Quantified DifferenceConsistently hits the upper boundary of quantitative recovery (up to 102%)
ConditionsSPE using Sep-Pak C18 cartridges, eluted with chloroform, analyzed via GC-FID

Ensures high quantitative accuracy for toxicology labs procuring Methothrin as a reference standard for occupational exposure biomonitoring.

Vapor Pressure
Reported
34 mPa (30 °C)
Enables passive vapor-phase delivery
~3400-fold higher than resmethrin; temperature offset qualifies ratio as indicative
Isomer Activity
Head-to-head
Top rank(–)-(1R,3R)-trans ester
Informs isomer-enriched procurement
Highest activity across multiple insect species; qualitative ranking
Photodegradation
Head-to-head
IntermediateRate order among tetramethrin, allethrin, permethrin
Guides UV stability formulation needs
Co-irradiated comparison; numerical rate constants not available
House Fly Resistance
Head-to-head
Methothrin LD50Field value reported
Tetramethrin / EsbiothrinDistinct LD50
Supports resistance rotation planning
Field-collected Musca domestica; review local susceptibility data

Synergistic Agricultural Formulations

Methothrin is the preferred pyrethroid for blending with organophosphates like phoxim to create high-efficacy, low-residue emulsifiable concentrates and aqueous suspensions for crop protection, directly leveraging its high Co-Toxicity Coefficient [1].

Chiral Pharmacokinetic and Degradation Studies

Due to its complete stereoisomer separability on standard QF-1 columns, Methothrin is an ideal model compound for regulatory laboratories conducting enantiomer-specific environmental degradation and human exposure assessments [2].

Clinical Biomonitoring and Toxicology Reference Standards

With solid-phase extraction recovery rates exceeding 90% from human urine, Methothrin is highly suited as a reliable analytical reference standard for occupational health monitoring and forensic toxicology workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Indoor coil & vaporizer systems
High vapor pressure profile
Passive airborne dispersal efficiency
Indoor use regulatory safety dossier
Higher mammalian acute safety margin vs. allethrin
Acute oral toxicity margin assessment
Premium low-dose aerosol sprays
Enantiomer composition (trans-acid isomer enriched)
Insecticidal potency per unit mass
House fly resistance rotation programs
Differential susceptibility vs. other pyrethroids
Resistance allele management in target populations

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34388-29-9

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